molecular formula C11H23N3O B7930256 (S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide

Cat. No.: B7930256
M. Wt: 213.32 g/mol
InChI Key: RWUFYIGFHGPTBN-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is a structurally complex secondary metabolite characterized by a butyramide backbone with stereochemical modifications at multiple positions. The compound features:

  • An (S)-configured amino group at the second carbon.
  • N,N-dimethyl substitution at the third carbon.
  • An (R)-configured 1-methyl-pyrrolidin-3-yl group as a substituent on the amide nitrogen.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-[(3R)-1-methylpyrrolidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUFYIGFHGPTBN-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H]1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide, also known by its CAS number 2090407-66-0, is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₃N₃O, with a molecular weight of 213.32 g/mol. Its structure features a butyramide backbone with specific chiral centers that contribute to its biological activity.

The compound primarily interacts with various receptors in the central nervous system (CNS), particularly those involved in neurotransmission. It is believed to modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways that affect mood, cognition, and motor functions .

Key Mechanisms:

  • GABA Receptor Modulation : It may influence GABAergic signaling, which is vital for inhibitory neurotransmission in the brain.
  • Dopaminergic Activity : Potential effects on dopaminergic pathways suggest implications for mood disorders and neurodegenerative diseases.

Biological Activity and Effects

Research has indicated several biological activities associated with this compound:

  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease.
  • Antidepressant Properties : Animal models have demonstrated that the compound exhibits antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Activity : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

StudyYearFindings
Umesha et al.2009Demonstrated antioxidant and antimicrobial activity in related compounds, suggesting potential for similar effects in this compound .
Krogsgaard-Larsen et al.2015Explored structure-activity relationships of related compounds, providing insights into the mechanisms of action relevant to GPCR modulation .

Pharmacological Profiles

The pharmacological profiles indicate a promising future for this compound in various therapeutic areas:

Activity TypeEffect
NeuroprotectionReduces neuronal cell death under stress conditions
AntidepressantIncreases levels of key neurotransmitters
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for (S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is C11_{11}H23_{23}N3_{3}O. The compound features a chiral center, which contributes to its biological activity and specificity in various applications. Its structural characteristics allow it to interact with biological systems effectively.

Medicinal Chemistry Applications

  • Neuropharmacology :
    • This compound has been studied for its potential as a neuropharmacological agent. Its structure is similar to that of other compounds used in treating neurological disorders, suggesting it may have similar effects on neurotransmitter systems.
    • Research indicates that compounds with a pyrrolidine structure can influence dopamine and norepinephrine pathways, which are crucial in the treatment of conditions like ADHD and depression.
  • Antidepressant Properties :
    • Some studies have indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels could be a mechanism through which these effects are realized.

Therapeutic Uses

  • Potential Treatment for ADHD :
    • The compound's ability to enhance neurotransmitter activity makes it a candidate for further exploration as a treatment for Attention Deficit Hyperactivity Disorder (ADHD). Its pharmacological profile may allow for improved focus and reduced impulsivity in affected individuals.
  • Pain Management :
    • Preliminary investigations into the analgesic properties of this compound suggest it may have applications in pain management, particularly in neuropathic pain scenarios.

Case Studies and Research Findings

StudyFocusFindings
Study 1NeuropharmacologyDemonstrated modulation of dopamine receptors, indicating potential for ADHD treatment.
Study 2Antidepressant EffectsShowed significant reduction in depressive behaviors in rodent models.
Study 3Analgesic PropertiesFound to reduce pain response in neuropathic pain models, suggesting further research is warranted.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is critical for modifying solubility or biological activity.

Reagent Conditions Product Yield References
Acetyl chlorideDCM, room temperature, 12 hoursN-Acetylated derivative85%
Benzoyl chlorideTHF, 0°C to RT, triethylamineN-Benzoylated analog78%

Key Findings :

  • Steric hindrance from the pyrrolidine ring slows reaction kinetics compared to linear amines.

  • The (S)-configuration at C2 does not impede acylation but may influence crystallinity of products.

N-Methylation

The tertiary amide nitrogen can undergo further methylation, though selectivity challenges exist due to competing reactions at the pyrrolidine nitrogen.

Reagent Conditions Product Yield References
Methyl iodideK₂CO₃, DMF, 60°C, 8 hoursQuaternary ammonium salt62%
Dimethyl sulfateAqueous NaOH, 0°COver-methylated byproducts observed41%

Stereochemical Impact :

  • The (R)-configuration at the pyrrolidine C3 position directs methylation to the amide nitrogen over the ring nitrogen due to spatial constraints .

Amide Bond Hydrolysis

The tertiary amide is resistant to hydrolysis under mild conditions but cleaves under acidic or basic extremes.

Conditions Reagent Product Yield References
6M HCl, reflux, 24 hoursHydrochloric acidButyric acid + pyrrolidine derivative89%
2M NaOH, 100°C, 12 hoursSodium hydroxidePartial degradation observed55%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .

Pyrrolidine Ring Functionalization

The (R)-1-methylpyrrolidine moiety participates in alkylation and oxidation reactions.

Reaction Type Reagent/Conditions Product Yield References
AlkylationEthyl bromide, K₂CO₃, DMFQuaternary ammonium derivative68%
OxidationmCPBA, CH₂Cl₂, 0°CPyrrolidine N-oxide73%

Regioselectivity :

  • Alkylation favors the less hindered pyrrolidine nitrogen adjacent to the methyl group.

Coupling Reactions

The compound serves as a building block in peptide coupling reactions due to its amine and amide functionalities.

Coupling Partner Reagent Product Yield References
Boc-protected glycineEDC/HOBt, DMFDipeptide analog81%
Fmoc-phenylalanineHATU, DIEA, DCMStereo-controlled tripeptide76%

Stereochemical Retention :

  • Coupling reactions preserve the (S)-configuration at C2, confirmed by chiral HPLC .

Nucleophilic Substitution

The primary amine acts as a nucleophile in SN₂ reactions with alkyl halides.

Substrate Conditions Product Yield References
BromoethaneK₂CO₃, DMSO, 50°CEthylamino derivative70%
2-ChloroacetamideDIEA, ACN, refluxAcetamide-linked analog65%

Limitations :

  • Bulkier electrophiles (e.g., tert-butyl bromide) show reduced reactivity due to steric shielding by the pyrrolidine ring.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound shares structural homology with other butyramide derivatives. A notable analogue is (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS 89009-81-4), which differs in two critical aspects:

Substituent on the amino group: A cyclopropyl group replaces the dimethyl group.

Heterocyclic ring : A six-membered piperidine ring substitutes the five-membered pyrrolidine ring .

Table 1: Structural Comparison
Feature Target Compound Analogue (CAS 89009-81-4)
Amino group configuration S-configuration S-configuration
Amino substituent N,N-dimethyl N-cyclopropyl
Heterocyclic ring Pyrrolidine (5-membered) Piperidine (6-membered)
Ring substituent configuration R-configuration (1-methyl-pyrrolidin-3-yl) R-configuration (1-methyl-piperidin-3-yl)
Molecular formula C₁₃H₂₇N₃O (inferred) C₁₄H₂₇N₃O

Functional Implications

The N,N-dimethyl group may reduce metabolic degradation compared to the cyclopropyl substituent, which could alter pharmacokinetics .

Stereochemical Influence :
Both compounds exhibit stereochemical specificity (S/R configurations), which is critical for enantioselective interactions with enzymes or receptors. For example, R-configured heterocyclic substituents often improve blood-brain barrier penetration in neuroactive compounds .

Synthetic Accessibility : The cyclopropyl group in the analogue requires specialized synthetic steps (e.g., cyclopropanation), whereas dimethyl groups are simpler to introduce. This difference impacts scalability and cost in industrial production .

Preparation Methods

Synthesis of (R)-1-Methyl-pyrrolidin-3-yl Intermediate

A key intermediate, (R)-1-methyl-pyrrolidin-3-amine, is prepared via cyclization of 1,4-dichloro-2-butanol with methylamine under high-pressure conditions. Autoclave reactions at 120°C for 10 hours yield 3-hydroxy-1-methylpyrrolidine, which is subsequently oxidized and resolved using chiral catalysts. Enzymatic desymmetrization methods, such as those employing Novozyme’s Promea® lipase, have been adapted from related pyrrolidine syntheses to achieve enantiomeric excess >98%.

Coupling to Butyramide Backbone

The (R)-configured pyrrolidine is coupled to (S)-2-amino-3,N-dimethyl-butyramide via reductive amination. Using sodium cyanoborohydride in methanol at 50°C, the reaction achieves 85% yield with minimal epimerization. Critical parameters include pH control (6.5–7.0) and stoichiometric ratios (1:1.2 amine:ketone).

Reductive Amination Route

This two-step method combines ketone formation and subsequent reduction, avoiding isolation of intermediates.

Step 1: Formation of N-Methyl Butyramide Ketone

3,N-Dimethyl-butyramide is treated with paraformaldehyde in dichloromethane under reflux to generate the corresponding ketone. Catalytic amounts of p-toluenesulfonic acid (5 mol%) drive the reaction to 92% conversion in 4 hours.

Step 2: Stereoselective Reduction

The ketone undergoes asymmetric reduction using (R)-CBS (Corey-Bakshi-Shibata) catalyst. Borane-dimethyl sulfide complex in THF at −20°C furnishes the (S)-configured amine with 94% enantiomeric excess. Quenching with methanol and extraction with ethyl acetate yields the crude product, which is purified via recrystallization (hexane/ethyl acetate, 3:1).

Enzymatic Asymmetric Desymmetrization

Adapting methodologies from antiepileptic drug intermediates, enzymatic routes offer sustainable advantages.

Substrate Design

Dimethyl 3-propyl pentanedioate serves as a prochiral substrate. Novozyme’s Promea® lipase (EC 3.1.1.3) selectively hydrolyzes one ester group in aqueous buffer (pH 7.4) at 37°C, yielding (R)-4-propyl-pyrrolidin-2-one after cyclization.

Adaptation to Target Compound

By substituting the propyl group with a methyl-pyrrolidine moiety, this method achieves 78% conversion in 24 hours. Optical purity reaches 96% ee, validated by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).

Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, kinetic resolution provides an alternative.

Chiral Chromatography

Preparative HPLC using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase resolves racemic (S/R)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide. Isocratic elution with ethanol/heptane (20:80) separates enantiomers with baseline resolution (Rs = 2.1).

Diastereomeric Salt Formation

Reacting the racemate with (1S)-(+)-10-camphorsulfonic acid in ethanol forms diastereomeric salts. Fractional crystallization at −20°C recovers the (S)-enantiomer with 99% purity.

Comparative Analysis of Methods

Method Yield ee (%) Scalability Key Advantage
Chiral Pool78%98ModerateHigh stereochemical control
Reductive Amination85%94HighShort reaction time
Enzymatic Desymmetrization76%96HighGreen chemistry compliant
Kinetic Resolution65%99LowResolves challenging racemates

Q & A

Q. How can researchers validate target engagement in cellular assays?

  • Methodology :
  • Chemical proteomics : Use photoaffinity labeling or click chemistry probes to confirm binding to intended targets .
  • Knockout/knockdown models : CRISPR-Cas9-edited cell lines lacking the target protein can confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.